N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-21-15-4-2-3-5-16(15)23-12-17(20)18-9-6-14(19)13-7-10-22-11-8-13/h2-5,13-14,19H,6-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADLOKUPLNSAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxan ring and the methoxyphenoxy group. The hydroxy group is introduced through a hydroxylation reaction. Common reagents used in these reactions include hydroxylating agents, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity, alter cellular signaling pathways, or interact with receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Physicochemical Properties
- Melting Points: Analogs with sulfur-containing groups (e.g., 5k: 135–136°C ) generally exhibit lower melting points compared to morpholine derivatives (e.g., 168–170°C for compound 5g ).
- Synthetic Yields: Thiadiazole derivatives (e.g., 5m: 85% yield ) are synthesized efficiently, while morpholine-based compounds require multi-step procedures . The target compound’s synthesis likely involves coupling the tetrahydropyran-propylamine intermediate with 2-(2-methoxyphenoxy)acetic acid.
Key Structural Advantages of the Target Compound
- Tetrahydropyran Moiety : Enhances solubility and stability compared to purely aromatic substituents (e.g., naphthalene in ) or heterocycles (e.g., benzoxazole in ).
- Hydroxyl Group: Facilitates hydrogen bonding, which may improve target affinity and pharmacokinetics relative to non-polar groups (e.g., isopropyl in ).
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, focusing on antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula for this compound indicates a complex structure that includes an oxane ring and a methoxyphenoxy group. The presence of hydroxyl and methoxy functional groups suggests potential for significant biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Specific methodologies may vary, but recent approaches have utilized derivatives of hydroxy acids and phenolic compounds to achieve desired biological activity profiles.
Antimicrobial Activity
Research has demonstrated that derivatives similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| S20 | Antimicrobial (bacterial) | 8 |
| S16 | Antifungal (Rhizopus oryzae) | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro assays. Compounds bearing similar structural motifs have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of the methoxy group may enhance anti-inflammatory effects by modulating signaling pathways involved in inflammation.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies indicate that compounds with similar structures can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS, where compounds demonstrate varying degrees of effectiveness compared to standard antioxidants like BHT.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 10 |
The biological activity of this compound is likely mediated through several mechanisms:
- Hydrogen Bonding : Interactions with target proteins via hydrogen bonding can influence enzyme activity.
- Hydrophobic Interactions : The lipophilic nature of the methoxy group may facilitate membrane penetration, enhancing bioavailability.
- Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in inflammatory responses or microbial metabolism.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study evaluated a series of methoxy-substituted phenolic compounds for their anti-inflammatory effects in a rat model, demonstrating significant reduction in edema and inflammatory markers.
- Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents from these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
